molecular formula C25H27N5O6 B038860 Pyronaamidine CAS No. 124535-77-9

Pyronaamidine

Cat. No. B038860
M. Wt: 493.5 g/mol
InChI Key: WVQSYFNWLYCGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyronaamidine is a synthetic compound that belongs to the class of amidines. It has attracted the attention of the scientific community due to its potential applications in the field of medicinal chemistry. Pyronaamidine has been found to exhibit promising biological activities, including antimalarial, antiviral, and antitumor properties.

Mechanism Of Action

The mechanism of action of pyronaamidine is not fully understood. However, it is believed to act by inhibiting the growth and replication of the target organism. In the case of malaria, pyronaamidine is thought to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the parasite. In the case of cancer, pyronaamidine is believed to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Pyronaamidine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and replication of the target organism, as well as induce apoptosis in cancer cells. Pyronaamidine has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of pyronaamidine is its broad-spectrum activity against several diseases. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of pyronaamidine is its potential toxicity, which may limit its use in clinical settings. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on pyronaamidine. One area of interest is the development of more potent and selective derivatives of pyronaamidine. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects. Overall, pyronaamidine has the potential to be a valuable tool in the fight against several diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of pyronaamidine involves the reaction of 2-amino-5-nitropyridine with an appropriate aldehyde or ketone in the presence of a reducing agent. The resulting product is then treated with a strong acid to obtain pyronaamidine. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Pyronaamidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. Pyronaamidine has also shown promising antiviral activity against HIV-1 and herpes simplex virus. In addition, it has been found to possess antitumor activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

124535-77-9

Product Name

Pyronaamidine

Molecular Formula

C25H27N5O6

Molecular Weight

493.5 g/mol

IUPAC Name

(5Z)-5-[5-[(2-hydroxy-3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C25H27N5O6/c1-29-18(13-15-8-11-19(35-4)21(36-5)20(15)31)17(12-14-6-9-16(34-3)10-7-14)26-24(29)27-22-23(32)30(2)25(33)28-22/h6-11,31H,12-13H2,1-5H3,(H,26,27,28,33)

InChI Key

WVQSYFNWLYCGGT-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O

SMILES

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O

Canonical SMILES

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O

Origin of Product

United States

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